

Technical Guide: DL-Alanine-1-13C – Properties, Stability, and Application Framework

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: DL-ALANINE (1-13C)

Cat. No.: B1580389

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Abstract

This guide provides a comprehensive technical analysis of DL-Alanine-1-13C, a stable isotope-labeled amino acid critical for metabolic flux analysis, solid-state NMR, and mass spectrometry-based quantitation. Unlike its L-isomer counterpart, the racemic DL-form serves unique roles in non-stereoselective synthesis tracking and physicochemical standardizations. This document details its physicochemical profile, stability under thermal and hydrolytic stress, and validated protocols for experimental integration.

Core Identity & Isotopic Architecture

DL-Alanine-1-13C is a racemic mixture of D- and L-alanine where the carboxyl carbon (C1) is enriched with Carbon-13 (

C).[1][2] This specific labeling position is strategic: the C1 carbonyl carbon possesses a distinct chemical shift in NMR (~176 ppm) and lacks direct proton attachment, simplifying spectral interpretation by eliminating direct

coupling interference often seen in C2 or C3 labeling.

Chemical Structure & Labeling Logic

- Linear Formula:
- Label Position: C1 (Carboxyl group)
- Chirality: Racemic (50:50 mixture of enantiomers).
- Isotopic Enrichment: Typically

atom %

C.

Physicochemical Properties

The following data aggregates experimentally verified parameters. Note the mass shift due to the neutron addition in the carboxyl group.

Property	Value / Description	Notes
CAS Number	102029-81-2	Unlabeled CAS: 302-72-7
Molecular Weight	90.09 g/mol	+1.00 mass unit vs. unlabeled (89.[3]09)
Appearance	White crystalline powder	Odorless
Solubility (Water)	~167 g/L (at 25°C)	Highly soluble
Solubility (Ethanol)	Slightly soluble	< 0.2 g/100 mL
Melting Point	289–291°C (Decomposes)	Sublimation begins ~250°C
pKa Values	pK (COOH): 2.34 pK (NH): 9.69	Isotope effect on pKa is negligible
Isoelectric Point (pI)	6.00	pH at net neutral charge
Density	~1.42 g/cm ³	Bulk density varies by mesh size



Expert Insight: The solubility profile of the DL-racemate differs slightly from pure L-alanine due to crystal lattice energy differences. However, for aqueous buffer preparation in NMR/MS, standard L-alanine solubility limits are a safe conservative baseline.

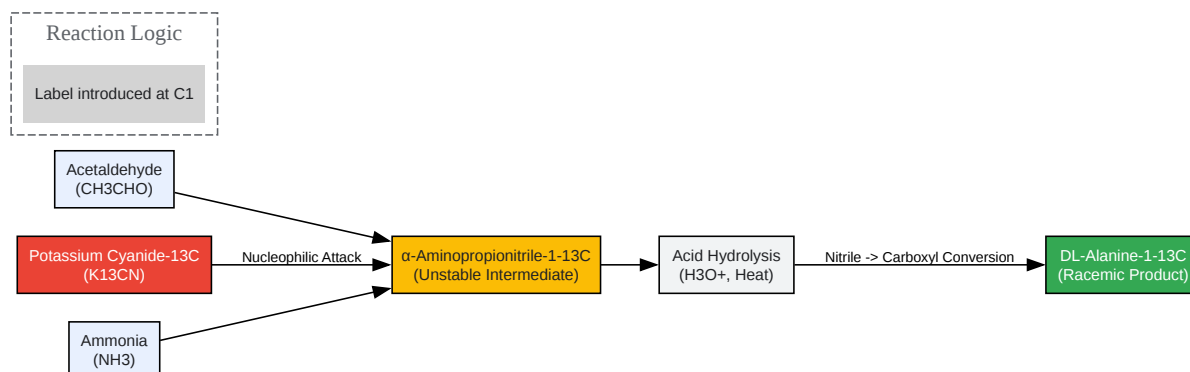
Synthesis & Production Logic

The synthesis of DL-Alanine-1-13C typically follows the Strecker Synthesis pathway, which is inherently non-stereoselective, resulting in the racemic mixture. This route is preferred for C1 labeling because the

C source is introduced via cyanide (or), which forms the carboxyl carbon after hydrolysis.

Mechanism of Label Incorporation

- Precursor: Acetaldehyde ().
- Label Source: Potassium Cyanide- ^{13}C ().
- Intermediate: α -Aminopropionitrile- ^{13}C .
- Hydrolysis: Acid hydrolysis converts the nitrile to the carboxylic acid.



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Figure 1: Strecker synthesis pathway for DL-Alanine-1-¹³C, highlighting the introduction of the isotopic label via the cyanide precursor.

Stability Profile & Degradation Risks[4]

Understanding the stability limits is crucial for maintaining isotopic purity and preventing signal loss in quantitative assays.

Thermal Stability

- Solid State: Stable up to ~250°C. Above this, sublimation competes with decomposition (decarboxylation).
- Decarboxylation Risk: At temperatures >290°C, the C1 label is lost as
. This is a critical failure mode for high-temperature solid-state processing.

Hydrolytic & Solution Stability

- pH Sensitivity: Stable across pH 2–12 at room temperature.
- Autoclaving: Aqueous solutions can withstand standard autoclaving (121°C, 15 min) without significant degradation or label scrambling.
- Microbial Susceptibility: As an amino acid, non-sterile aqueous solutions are prone to bacterial consumption. The D-enantiomer may inhibit some bacterial growth, but the L-enantiomer is a rapid nutrient source. Always add a bacteriostat (e.g., NaN₃) for long-term storage of solutions.

Storage Recommendations

- Powder: Store at Room Temperature (RT) in a desiccator. Hygroscopicity is low but moisture can induce clumping.
- Stock Solutions: Store at -20°C. Shelf life > 2 years.

Applications in Research

A. Solid-State NMR (ssNMR)

DL-Alanine-1-¹³C is a "gold standard" reference material for setting the chemical shift scale in CP-MAS (Cross-Polarization Magic Angle Spinning) NMR.

- Why DL? The racemic crystal structure differs from the L-form, providing sharp, distinct resonances.
- Protocol: The carboxyl carbon signal is typically referenced to 177.8 ppm (relative to TMS).

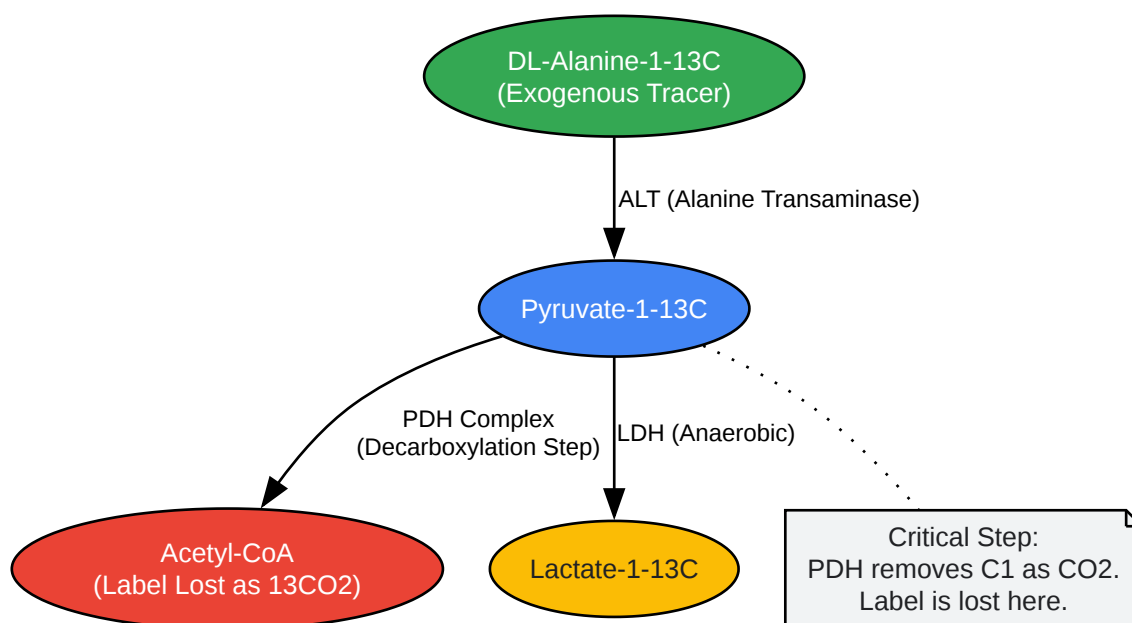
B. Metabolomics & Flux Analysis

Used to trace gluconeogenesis and pyruvate cycling. The C1 label tracks the fate of the carboxyl group during transamination.

- Pathway Tracing: Pyruvate

Alanine.

- Mass Spectrometry: The M+1 shift allows differentiation from endogenous alanine.



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Figure 2: Metabolic fate of the C1 label. Note that if Pyruvate enters the TCA cycle via Acetyl-CoA, the C1 label is lost as CO₂, making this tracer specific for Pyruvate/Lactate/Alanine pool

equilibration studies rather than TCA cycle flux.

Experimental Protocol: NMR Sample Preparation

Objective: Preparation of a standard solution for chemical shift referencing or quantification.

Reagents:

- DL-Alanine-1-13C (Solid)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Deuterium Oxide (
, 99.9%)
- NMR Tube (5mm, high precision)

Procedure:

- Weighing: Weigh 10.0 mg of DL-Alanine-1-13C into a clean microcentrifuge tube.
- Dissolution: Add 600 μ L of
. Vortex for 30 seconds until fully dissolved.
 - Note: No pH adjustment is usually necessary (pH will be ~6.0).
- Transfer: Transfer solution to the NMR tube.
- Acquisition:
 - Pulse Sequence: Standard 1D
C with proton decoupling (e.g., zgpg30).
 - Relaxation Delay (D1): Set to
. The carboxyl carbon has a long
(often >10s). Use D1 = 30s for quantitative results, or use a relaxation agent (Cr(acac)
) to shorten scan time.

- Referencing: Calibrate the carbonyl peak to 177.8 ppm (if solid) or relative to internal DSS (0 ppm).

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- To cite this document: BenchChem. [Technical Guide: DL-Alanine-1-13C – Properties, Stability, and Application Framework]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580389/docs#technical-guide-dl-alanine-1-13c-properties-stability-and-application-framework>]

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